Tetraethyl methylenediphosphonate

Catalog No.
S748991
CAS No.
1660-94-2
M.F
C9H22O6P2
M. Wt
288.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl methylenediphosphonate

CAS Number

1660-94-2

Product Name

Tetraethyl methylenediphosphonate

IUPAC Name

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C9H22O6P2

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3

InChI Key

STJWVOQLJPNAQL-UHFFFAOYSA-N

SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

Synonyms

P,P’-Methylenebisphosphonic Acid P,P,P’,P’-Tetraethyl Ester; Methylenebisphosphonic Acid Tetraethyl Ester; Bis(diethylphosphono)methane; Methylenebis(diethoxyphosphine oxide); Methylenebis(diethyl phosphonate); Methylenebis(phosphonic acid) tetraethy

Canonical SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

Synthesis of Bisphosphonate Derivatives:

Tetraethyl methylenediphosphonate serves as a crucial building block for the synthesis of bisphosphonate derivatives, a class of molecules known for their potential in treating various diseases, including:

  • Cancer: Bisphosphonates can inhibit bone resorption, a process by which tumors can spread and weaken bones. Studies have explored their use in treating various cancers, including breast, prostate, and multiple myeloma [].
  • Schistosomiasis: This parasitic disease affects millions worldwide. Research suggests that bisphosphonates derived from tetraethyl methylenediphosphonate might possess anti-schistosomal activity [].

Synthesis of Other Bioactive Molecules:

Beyond bisphosphonates, tetraethyl methylenediphosphonate finds application in the synthesis of other research-relevant molecules, including:

  • Dual Substrate-Site Inhibitors: These molecules target specific enzymes involved in bacterial metabolic pathways, offering potential avenues for developing novel antibiotics [].
  • Unnatural Alpha-Amino Acid Derivatives: These modified amino acids can be incorporated into peptides and proteins, allowing researchers to study their potential therapeutic applications [].
  • Lycopene: This carotenoid, known for its antioxidant properties, can be synthesized using tetraethyl methylenediphosphonate through the Wittig-Horner reaction [].

Precursor for Dendritic Polyglycerol Anions:

Tetraethyl methylenediphosphonate can be converted into dendritic polyglycerol anions, which are branched, star-shaped molecules with unique properties. These structures hold potential applications in various fields, including drug delivery and material science [].

Tetraethyl methylenediphosphonate is a chemical compound with the formula C9H22O6P2\text{C}_9\text{H}_{22}\text{O}_6\text{P}_2. It is classified as a diphosphonic acid derivative and is characterized by two phosphonate groups attached to a methylene bridge. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of phosphonate-based pharmaceuticals and agrochemicals.

Due to its reactive phosphonate groups. Some significant reactions include:

  • Alkylation Reactions: The compound can undergo alkylation to form more complex phosphonates, which are valuable in synthesizing biologically active molecules .
  • Condensation Reactions: It can react with aldehydes and ketones to produce α-phosphonated carbonyl compounds, which have applications in medicinal chemistry .
  • Horner-Wadsworth-Emmons Reaction: Tetraethyl methylenediphosphonate can be utilized in this reaction to synthesize alkenes from aldehydes or ketones, showcasing its versatility in organic synthesis .

Research indicates that tetraethyl methylenediphosphonate exhibits various biological activities. It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to amino acid synthesis. Its phosphonate structure mimics phosphate groups, allowing it to interact with biological molecules effectively. Additionally, it has shown promise in anti-cancer research due to its ability to influence cellular signaling pathways .

Several synthesis methods for tetraethyl methylenediphosphonate have been reported:

  • One-Pot Synthesis: A straightforward method involves the reaction of diethyl phosphite with dichloromethane, followed by hydrolysis. This method is cost-effective and yields high purity .
  • Condensation Method: The condensation of diethyl cyanomethylphosphonate with suitable aldehydes can also yield tetraethyl methylenediphosphonate under basic conditions .
  • Phosphonation of Alkenes: Another approach includes the phosphonation of alkenes using phosphonyl chlorides, which can lead to the formation of tetraethyl methylenediphosphonate through subsequent hydrolysis .

Tetraethyl methylenediphosphonate finds numerous applications across various fields:

  • Pharmaceuticals: It serves as a precursor for developing drugs targeting metabolic pathways.
  • Agrochemicals: The compound is utilized in synthesizing herbicides and fungicides due to its ability to inhibit specific enzymatic activities.
  • Material Science: It is employed in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation .

Studies on the interactions of tetraethyl methylenediphosphonate with biological systems have revealed its potential as an enzyme inhibitor. For instance, it has been shown to inhibit 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, an enzyme crucial for aromatic amino acid biosynthesis in bacteria. This inhibition suggests its potential use as an antibiotic agent targeting specific bacterial pathways .

Tetraethyl methylenediphosphonate shares structural similarities with several other phosphonate compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl phosphonateMonophosphonateUsed widely as a building block in organic synthesis
Trimethyl phosphonoacetateMonophosphonateKnown for its role in peptide synthesis
Tetraethyl bisphosphonateDiphosphonateExhibits different reactivity patterns compared to tetraethyl methylenediphosphonate
Dimethyl methylenediphosphonateDiphosphonateLess sterically hindered than tetraethyl variant

Tetraethyl methylenediphosphonate stands out due to its unique methylene bridge connecting two phosphonate groups, which enhances its reactivity and biological activity compared to other similar compounds. Its applications in drug development and agrochemicals further highlight its significance within this class of compounds.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1660-94-2

Wikipedia

Tetraethyl methylenediphosphonate

General Manufacturing Information

Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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